molecular formula C7H6N4O2 B071998 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid CAS No. 1488-48-8

4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid

Cat. No.: B071998
CAS No.: 1488-48-8
M. Wt: 178.15 g/mol
InChI Key: RZJHZSFLBFVOKR-UHFFFAOYSA-N
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Description

4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is a compound known for its intricate structure and significant versatility in various scientific fields. This compound is a nucleoside analog, which means it mimics the structure of nucleosides, the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic and research purposes.

Mechanism of Action

Target of Action

The primary target of 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It binds to PKB, preventing it from phosphorylating its substrates and thus inhibiting its activity .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a downstream component in this pathway. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound inhibits PKB, disrupting this pathway and affecting cell proliferation and survival .

Pharmacokinetics

While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It has the potential to be used as an antitumor agent due to its ability to inhibit PKB .

Biochemical Analysis

Biochemical Properties

PKB is an important component of intracellular signaling pathways regulating growth and survival . The compound interacts with PKB in an ATP-competitive manner, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Cellular Effects

In cellular assays, 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid has shown to modulate biomarkers of signaling through PKB . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its effects on PKB signaling can lead to changes in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PKB, leading to the inhibition of the kinase . This results in changes in gene expression and impacts various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . The compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Its effects on PKB signaling and cellular function can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . At well-tolerated doses, the compound has been shown to strongly inhibit the growth of human tumor xenografts in nude mice .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as an inhibitor of PKB . The compound interacts with PKB in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .

Transport and Distribution

Given its role as a PKB inhibitor, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is also yet to be fully determined. Its role in the PI3K-PKB signaling pathway suggests that it may be localized to areas of the cell where this pathway is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with amino acids under controlled conditions. For instance, the synthesis might start with a pyrimidine derivative, which undergoes a series of reactions including halogenation, amination, and cyclization to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products. The final product is usually purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its interactions with nucleic acids and proteins, providing insights into cellular processes.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer treatments.

    Industry: The compound is used in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have shown promise in cancer therapy.

    Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds are multi-targeted kinase inhibitors with applications in cancer treatment.

    4-Amino-7-(b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid: This nucleoside analog is used in antiviral therapeutics.

Uniqueness

What sets 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid apart is its specific structure that allows for versatile interactions with biological molecules. Its ability to mimic natural nucleosides makes it particularly valuable in therapeutic applications, especially in targeting viral infections and cancer.

Properties

IUPAC Name

4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-4-3(7(12)13)1-9-6(4)11-2-10-5/h1-2H,(H,12,13)(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJHZSFLBFVOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569941
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488-48-8
Record name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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